2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide
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Overview
Description
2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a cyclohexylamino group and a furazan ring, which are linked through an acetamide moiety. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide typically involves the following steps:
Formation of the Furazan Ring: The furazan ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Introduction of the Cyclohexylamino Group: The cyclohexylamino group can be introduced through nucleophilic substitution reactions.
Formation of the Acetamide Moiety: The final step involves the formation of the acetamide linkage through acylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
2-Cyclohexylamino-N-(4-methyl-furazan-3-yl)-acetamide: Unique due to its specific structure and functional groups.
Other Acetamides: Compounds with similar acetamide linkages but different substituents.
Furazan Derivatives: Compounds containing the furazan ring with various functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a cyclohexylamino group and a furazan ring, which imparts distinct chemical and biological properties compared to other acetamides and furazan derivatives.
Properties
IUPAC Name |
2-(cyclohexylamino)-N-(4-methyl-1,2,5-oxadiazol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-8-11(15-17-14-8)13-10(16)7-12-9-5-3-2-4-6-9/h9,12H,2-7H2,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDAPKZYLEQQIKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NON=C1NC(=O)CNC2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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